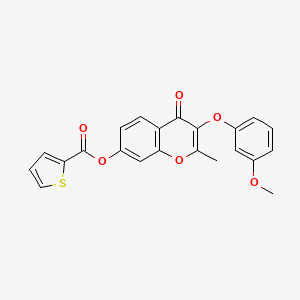

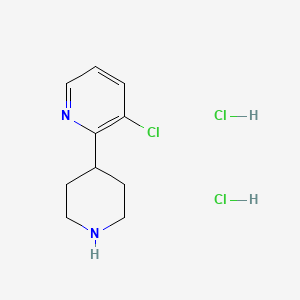

(Z)-2-(azocane-1-carbonyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-(azocane-1-carbonyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile, also known as AZD-3965, is a potent inhibitor of monocarboxylate transporter 1 (MCT1), a protein that facilitates the transport of lactate and other monocarboxylates across cell membranes. This compound has been extensively studied for its potential as a therapeutic agent in cancer treatment.

科学的研究の応用

Chemical Synthesis and Mechanisms

Research into the chemistry of compounds similar to (Z)-2-(azocane-1-carbonyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile has focused on their synthesis and the mechanisms involved. One study outlined an unexpected behavior in the reaction between 1,2-diaza-1,3-butadienes and 3-dimethylaminopropenoates, leading to the formation of highly substituted 1-aminopyrroles through an unusual zwitterionic adduct intermediate followed by intramolecular ring closure. This process emphasizes the complexity and potential of such compounds in synthetic organic chemistry, particularly in the creation of pyrrolines, pyrroles, and oxazolines (Attanasi et al., 2005).

Photophysical Properties

Arylazopyrazoles, a novel class of azo photoswitches, have been investigated for their quantitative photoswitching and high thermal stability. The study revealed that the Z isomers of these compounds possess exceptional stability with half-lives extending to 10 and approximately 1000 days. The substitution pattern on the heteroarene significantly influences the compound's conformation, affecting its electronic spectral properties. This research underscores the potential of such molecular structures in the development of new materials with predictable and stable photophysical properties (Weston et al., 2014).

Catalysis and Reaction Media

Investigations into the catalytic properties of compounds structurally related to this compound have shown their efficacy in various chemical transformations. For instance, bis-allyl ruthenium(IV) complexes with azole ligands have demonstrated high activity in the redox isomerization of allylic alcohols to carbonyl compounds in an aqueous medium, highlighting the role of water as a cooperating ligand. Such catalysts enable the efficient conversion of a wide range of allylic alcohols without the need for additional base, showcasing the utility of these complexes in green chemistry (Díez et al., 2012).

Environmental Applications

The degradation of pollutants such as methyl orange by advanced oxidation processes has been explored using zero-valent zinc to activate persulfate. This novel technique demonstrates the potential for the efficient removal of azo dyes from aqueous solutions, contributing to the development of new methods for wastewater treatment and environmental remediation (Li et al., 2014).

特性

IUPAC Name |

(Z)-2-(azocane-1-carbonyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O/c1-4-10-23-16(2)13-18(17(23)3)14-19(15-21)20(24)22-11-8-6-5-7-9-12-22/h13-14H,4-12H2,1-3H3/b19-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZDOZNUGYJLMZ-RGEXLXHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N2CCCCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)N2CCCCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2831185.png)

![1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2831191.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(5-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2831193.png)

![N-(3-acetylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2831196.png)